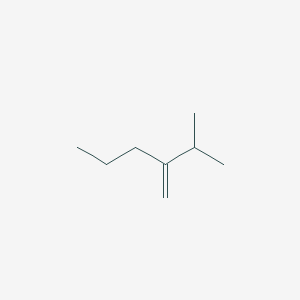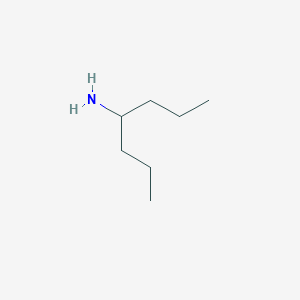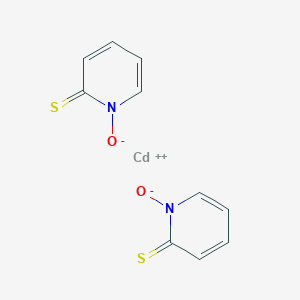
Pyrithione cadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrithione cadmium (PTC) is a chemical compound that has been used in scientific research for its antimicrobial properties. It is a derivative of pyrithione, which is a well-known antifungal and antibacterial agent. PTC has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of Pyrithione cadmium is not fully understood, but it is believed to involve the inhibition of metal-dependent enzymes in microorganisms. This compound is a metal chelator, which means it binds to metal ions such as zinc, copper, and cadmium. This binding can disrupt the function of metal-dependent enzymes, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the growth of microorganisms by disrupting the function of metal-dependent enzymes. Physiologically, this compound has been found to have toxic effects on some organisms, including fish and crustaceans. However, the toxicity of this compound varies depending on the organism and the concentration of this compound used.
Advantages and Limitations for Lab Experiments
Pyrithione cadmium has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also effective against a wide range of microorganisms, making it a useful tool for studying the mechanism of action of antimicrobial agents. However, this compound also has some limitations. It can be toxic to some organisms, which limits its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of Pyrithione cadmium. One area of research is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound and other metal-chelating compounds. This research could lead to the development of new treatments for microbial infections. Additionally, the toxicity of this compound could be further studied to determine its effects on different organisms and to develop strategies for minimizing its impact on the environment.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research for its antimicrobial properties. It can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of new antimicrobial agents and the study of its mechanism of action.
Synthesis Methods
Pyrithione cadmium can be synthesized using different methods, including the reaction of cadmium chloride with pyrithione sodium salt, the reaction of cadmium acetate with pyrithione sodium salt, and the reaction of cadmium oxide with pyrithione. The reaction of cadmium chloride with pyrithione sodium salt is the most commonly used method. The reaction is carried out in an aqueous solution, and the resulting this compound is purified by recrystallization.
Scientific Research Applications
Pyrithione cadmium has been extensively used in scientific research for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has been used in the development of new antimicrobial agents and in the study of the mechanism of action of antimicrobial agents.
Properties
| 18897-36-4 | |
Molecular Formula |
C10H8CdN2O2S2 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
cadmium(2+);1-oxidopyridine-2-thione |
InChI |
InChI=1S/2C5H4NOS.Cd/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 |
InChI Key |
YSWAWAYOPDDQJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |
| 18897-36-4 | |
synonyms |
CADMIUMPYRIDINETHIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
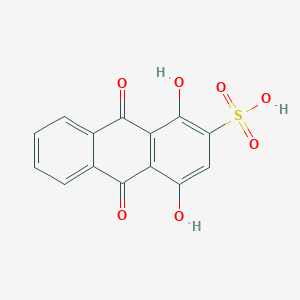
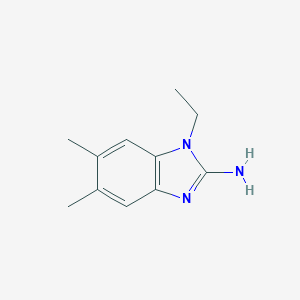

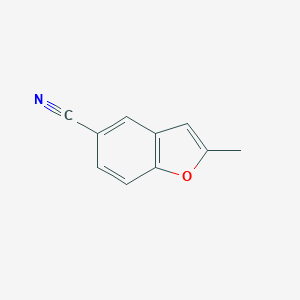
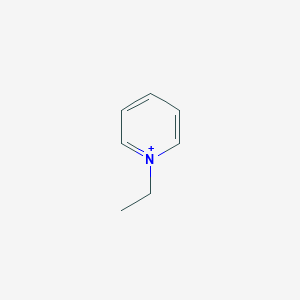
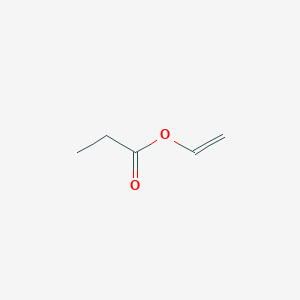
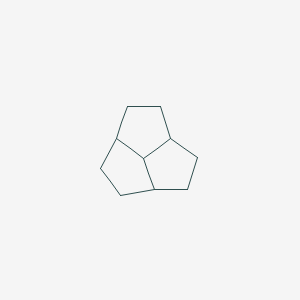
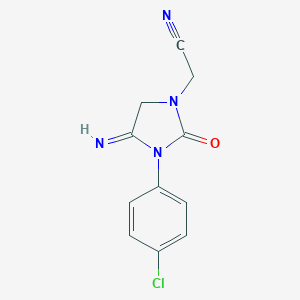
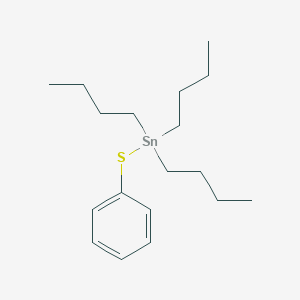
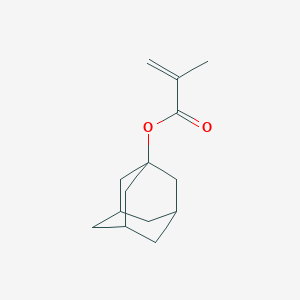
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
